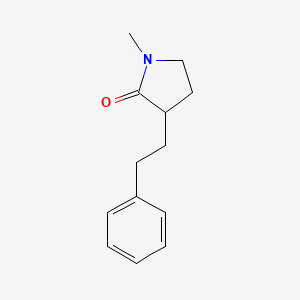

1-Methyl-3-phenethylpyrrolidin-2-one

Description

Properties

CAS No. |

21053-47-4 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-methyl-3-(2-phenylethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H17NO/c1-14-10-9-12(13(14)15)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

InChI Key |

RPDHVXXMIXQHIA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

C-Alkylation of N-Alkylamides with Styrenes

The most direct and scalable route to 1-methyl-3-phenethylpyrrolidin-2-one involves C-alkylation of N-alkylamides with styrenes under basic conditions. This method, reported by Barham et al., leverages microwave-assisted flow chemistry to enhance reaction efficiency.

Reaction Mechanism and Optimization

The process begins with the base-induced deprotonation of an N-alkylamide (e.g., 1-methylpyrrolidin-2-one), generating a nucleophilic enolate. Subsequent Michael addition to a styrene derivative (e.g., 4-fluorostyrene) forms a γ-amino ester intermediate, which undergoes intramolecular lactamization to yield the target pyrrolidinone. Key optimizations include:

- Solvent selection : N-Methylpyrrolidone (NMP) enhances solubility and reaction homogeneity.

- Base : Sodium tert-butoxide (NaOtBu) with 18-crown-6 as a phase-transfer catalyst improves enolate formation.

- Temperature and flow rate : Microwave heating at 140–180°C with a residence time of 3–7 minutes ensures high conversion.

Experimental Protocol (General Procedure C)

- Reagent setup : Combine NaOtBu (0.6 equiv), 18-crown-6 (0.6 equiv), NMP, and styrene (25 equiv).

- Microwave flow reaction : Pass the mixture through a flow reactor at 140°C (residence time: 3.4–6.7 minutes).

- Workup : Quench with methanol, extract with ethyl acetate, and purify via column chromatography (25–75% ethyl acetate/hexane).

Example :

- Starting material : 1-Methylpyrrolidin-2-one (14a).

- Styrene : 4-Fluorostyrene.

- Yield : 32% (3-(4-fluorophenethyl)-1-methyl-3-phenethylpyrrolidin-2-one).

Table 1: Representative Yields for C-Alkylation Reactions

| Starting Amide | Styrene Derivative | Conditions | Yield (%) |

|---|---|---|---|

| 1-Methylpyrrolidin-2-one | 4-Fluorostyrene | 140°C, 3.4 min | 32 |

| 1-Methylpyrrolidin-2-one | Styrene | 180°C, 0.4 min | 42 |

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | C-Alkylation | Cyclopropane Ring-Opening |

|---|---|---|

| Reaction Time | 3–7 minutes | 12–24 hours |

| Yield | 32–42% | 40–60% |

| Scalability | High (flow reactor) | Moderate (batch process) |

| Stereocontrol | Limited | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-Methyl-3-phenethylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound | Substituent (Position 3) | Molecular Weight (g/mol) | logP* | Key Property |

|---|---|---|---|---|

| 1-Methyl-3-phenethylpyrrolidin-2-one | Phenethyl | ~219.3 | ~2.8 | High lipophilicity |

| 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one | Quinoxaline | ~257.3 | ~1.5 | Aromatic, planar |

| 1-(3-Methylphenyl)pyrrolidin-2-one | 3-Methylphenyl | 175.2 | ~2.1 | Moderate solubility |

| 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | 3-Bromo-4-methylphenyl | 268.15 | ~3.0 | Halogen bonding potential |

*Estimated using substituent contribution methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.